
Levamlodipine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levamlodipine hydrochloride is a medication used to lower blood pressure and prevent chest pain.
科学的研究の応用
Pharmacological Profile
Mechanism of Action:
Levamlodipine functions by inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism allows for a reduction in peripheral vascular resistance without significantly affecting cardiac muscle, making it a favorable option for hypertensive patients .
Pharmacokinetics:
- Bioavailability: 64-90%
- Time to Maximum Concentration (Tmax): 6-12 hours
- Dosage Forms: Available in oral formulations, typically prescribed at doses of 2.5-5 mg for adults and 1.25-2.5 mg for children .
Hypertension Management
Levamlodipine is primarily used to treat essential hypertension, often in combination with other antihypertensive agents such as diuretics or angiotensin II receptor blockers. Studies indicate that fixed-dose combinations involving levamlodipine improve blood pressure control while minimizing side effects .
Case Study:
A systematic review assessed the effectiveness of levamlodipine besylate combined with diuretics in managing hypertension across various severities. The review concluded that this combination therapy significantly improved blood pressure outcomes compared to monotherapy .
Angina Treatment
In addition to hypertension, levamlodipine is effective in treating chronic stable angina and vasospastic angina (Prinzmetal’s angina). Its ability to enhance blood flow to the heart muscle reduces the frequency and severity of angina attacks .
Clinical Evidence:
Research has shown that patients receiving levamlodipine experience fewer hospitalizations due to cardiovascular events compared to those treated with other antihypertensives. This is attributed to its long-acting nature and sustained blood pressure control .
Comparative Efficacy
The following table summarizes the comparative efficacy of levamlodipine against other antihypertensive agents:
Drug | Efficacy (Blood Pressure Reduction) | Side Effects |
---|---|---|
Levamlodipine | Moderate to High | Lower incidence of edema |
Amlodipine | Moderate | Higher incidence of edema |
Lercanidipine | Moderate | Similar side effects |
Ramipril | Moderate | Cough, renal impairment |
This comparison highlights levamlodipine's favorable side effect profile, particularly regarding peripheral edema, which is a common issue with other calcium channel blockers .
Safety Profile
Levamlodipine has been associated with a lower incidence of adverse effects compared to its racemic counterpart, amlodipine. Clinical trials indicate that patients tolerate levamlodipine better, particularly concerning peripheral edema and cardiovascular events .
特性
CAS番号 |
865430-76-8 |
---|---|
分子式 |
C20H26Cl2N2O5 |
分子量 |
445.3 g/mol |
IUPAC名 |
3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C20H25ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1 |
InChIキー |
BSBOZVBRVBLCLO-LMOVPXPDSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |
異性体SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amlodipine hydrochloride, (S)-; Levamlodipine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。